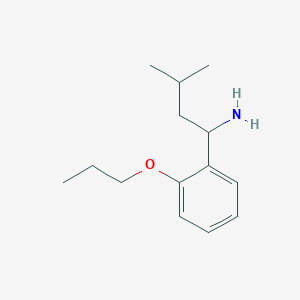

3-Methyl-1-(2-propoxyphenyl)butan-1-amine

Description

Properties

IUPAC Name |

3-methyl-1-(2-propoxyphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-9-16-14-8-6-5-7-12(14)13(15)10-11(2)3/h5-8,11,13H,4,9-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPFLVRPPYGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-propoxyphenyl)butan-1-amine typically involves the following steps:

Preparation of Propoxyphenyl Derivative: The propoxyphenyl group can be synthesized through the reaction of phenol with propyl bromide in the presence of a base such as potassium carbonate.

Formation of Butan-1-amine: Butan-1-amine can be synthesized through the reduction of butanamide using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reaction: The propoxyphenyl derivative and butan-1-amine are then coupled using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(2-propoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Alcohols, ketones, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various amine and alkyl derivatives.

Scientific Research Applications

3-Methyl-1-(2-propoxyphenyl)butan-1-amine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-(2-propoxyphenyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-Methyl-1-(2-propoxyphenyl)butan-1-amine, differing primarily in their aromatic or aliphatic substituents:

| Compound Name | Substituent on Amine Nitrogen | Key Structural Features |

|---|---|---|

| This compound | 2-Propoxyphenyl | Ether linkage (propoxy), aromatic ring |

| 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS: 825647-69-6) | Pyridin-2-yl | Aromatic nitrogen heterocycle |

| 3-Methoxy-1-(3-methylphenyl)butan-2-amine (CID: 79616788) | 3-Methylphenyl (meta-substituted) | Methoxy group at C3, secondary amine |

| 3-Methyl-1-(3-pyridinyl)butan-1-amine (CAS: 938459-12-2) | Pyridin-3-yl | Aromatic nitrogen heterocycle (meta position) |

| (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (CAS: 147769-93-5) | 2-(Piperidin-1-yl)phenyl | Cyclic tertiary amine (piperidine) |

| 2-Ethyl-2-methoxybutan-1-amine (CAS: N/A) | 2-Methoxy, 2-ethyl branch | Branched aliphatic chain, methoxy group |

Key Observations :

- Aromatic vs. Aliphatic Substituents : The pyridinyl () and piperidinyl () groups introduce hydrogen-bonding capabilities and basicity, unlike the propoxyphenyl group, which relies on ether-oxygen interactions .

- Steric Effects : The 2-propoxyphenyl group creates significant steric hindrance compared to smaller substituents like pyridinyl or methoxy groups.

- Lipophilicity : The propoxy chain increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.1) or pyridinyl (logP ~1.8) derivatives .

Physicochemical Properties

| Property | This compound | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | 3-Methoxy-1-(3-methylphenyl)butan-2-amine |

|---|---|---|---|

| Molecular Weight | 219.33 g/mol | 164.25 g/mol | 193.29 g/mol |

| Boiling Point | ~320°C (estimated) | ~265°C (estimated) | ~290°C (estimated) |

| Solubility | Low in water; soluble in DCM, ethanol | Moderate in polar solvents | Low in water; soluble in ether |

| logP | ~3.5 | ~1.8 | ~2.4 |

Notes:

Biological Activity

3-Methyl-1-(2-propoxyphenyl)butan-1-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO, indicating a structure that may influence its interaction with biological targets. The presence of the propoxy group and the methyl substitution on the butanamine backbone suggests potential lipophilicity, which may facilitate its penetration through biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It is hypothesized that this compound interacts with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in neurotransmitter metabolism, affecting overall neurotransmission.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Anxiety and Depression Models :

- In a controlled study, administration of the compound led to significant reductions in anxiety-like behaviors in rodents, suggesting potential therapeutic applications for mood disorders.

-

Dopaminergic Activity Assessment :

- A study assessing the impact on dopamine levels demonstrated that this compound enhances dopamine release in neuronal cultures, indicating its role as a dopaminergic agent.

-

Safety and Toxicology Evaluations :

- Toxicological assessments revealed that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects observed in animal models.

Q & A

Q. What are the recommended synthetic routes and purity optimization strategies for 3-Methyl-1-(2-propoxyphenyl)butan-1-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. To optimize purity, use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and confirm purity via GC-MS (>98% threshold). Safety protocols mandate protective equipment (gloves, goggles) and inert atmospheres to prevent oxidation . Impurities like N-alkylated by-products can be minimized by controlling reaction stoichiometry and temperature (e.g., 0–5°C for exothermic steps) .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- Methodological Answer : Employ derivatization techniques (e.g., using CNBF for amine-specific reactions) followed by HPLC-UV or LC-MS. Calibrate with certified reference standards (e.g., repaglinide-related impurities) to quantify limits of detection (LOD < 0.1%). Cross-validate with NMR (¹H/¹³C) for structural confirmation . For reproducibility, replicate analyses under varying pH and temperature conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS Category 2 guidelines: use fume hoods for ventilation, avoid skin contact with nitrile gloves, and store separately from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Emergency protocols include eye rinsing with saline (15 min) and respiratory support if inhaled .

Advanced Research Questions

Q. How do thermodynamic models (e.g., PCP-SAFT) address challenges in predicting phase behavior of amine-containing mixtures?

- Methodological Answer : PCP-SAFT struggles with hydrogen-bond asymmetry in amines, leading to inaccuracies in azeotrope predictions. To resolve this, parameterize donor/acceptor site strengths using experimental vapor-liquid equilibrium (VLE) data. For this compound, validate simulations with volumetric and refractive index measurements at 25–60°C .

Q. What experimental strategies resolve contradictions in reported biological activity of structurally similar amines?

- Methodological Answer : Context-dependent effects (e.g., CO₂ presence) can reverse inhibitory/attractive behaviors. Design dose-response assays under controlled CO₂ levels (e.g., 0.01–1% v/v) to replicate ecological conditions. For example, butan-1-amine’s attraction in mosquito studies required CO₂ co-administration to override baseline inhibition .

Q. How can researchers characterize intermolecular interactions in amine-solvent systems?

- Methodological Answer : Use ultrasonic velocimetry and refractometry to measure speed of sound and refractive indices. Compare N,N-dimethylformamide (DMF) mixtures with this compound to quantify hydrogen-bonding contributions. Data fitting with Redlich-Kister equations can isolate dispersion vs. dipole-dipole effects .

Q. What methodologies identify and quantify degradation products during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitors oxidative degradation (e.g., N-oxide formation). Compare against impurity profiles of related pharmaceuticals (e.g., repaglinide’s ethyl ester by-product) . Use QSAR models to predict degradation pathways based on electron-donating substituents .

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s reactivity and biological interactions?

- Methodological Answer : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test receptor binding affinity (e.g., serotonin transporters). For (S)-enantiomers, kinetic studies show 2–3x higher metabolic stability in hepatic microsomes compared to (R)-forms, likely due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.